molecular formula C13H19FN2O3S B5139578 N~2~-(2-fluorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-fluorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5139578
M. Wt: 302.37 g/mol
InChI Key: SYBIUCJGVYXLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2-fluorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, commonly known as FIIN-3, is a small molecule inhibitor that has gained attention in recent years due to its potential in cancer therapy.

Mechanism of Action

FIIN-3 works by binding to the ATP-binding pocket of FGFRs, thereby preventing the activation of the receptor. This leads to a decrease in downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are known to be involved in cancer cell growth and survival. By inhibiting these pathways, FIIN-3 can induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, FIIN-3 has also been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FIIN-3 in lab experiments is its specificity for FGFRs. This allows researchers to study the effects of FGFR inhibition on cancer cell growth and signaling pathways. However, one limitation of using FIIN-3 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis process for FIIN-3 can be time-consuming and expensive, which may limit its widespread use in research.

Future Directions

There are several future directions for research on FIIN-3. One area of interest is the development of more potent and selective FGFR inhibitors. Additionally, researchers are exploring the use of FIIN-3 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential of FIIN-3 in the treatment of other diseases, such as bacterial infections and inflammatory diseases.
Conclusion:
In conclusion, FIIN-3 is a small molecule inhibitor that has shown promise in cancer therapy. Its specificity for FGFRs makes it a valuable tool for studying the effects of FGFR inhibition on cancer cell growth and signaling pathways. While there are limitations to its use in lab experiments, the potential for future research on FIIN-3 is promising.

Synthesis Methods

FIIN-3 can be synthesized using a multi-step process involving the use of various reagents and catalysts. The synthesis involves the reaction of 2-fluoroaniline with tert-butyl isocyanide to form an intermediate compound, which is then reacted with methylsulfonyl chloride to form the final product. The yield of the synthesis process is around 25%, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

FIIN-3 has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which are known to play a key role in the development and progression of various types of cancer. FIIN-3 has been found to be particularly effective in inhibiting the activity of FGFR1, FGFR2, and FGFR3.

properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3S/c1-10(2)8-15-13(17)9-16(20(3,18)19)12-7-5-4-6-11(12)14/h4-7,10H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBIUCJGVYXLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluoro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.